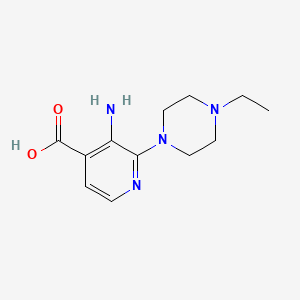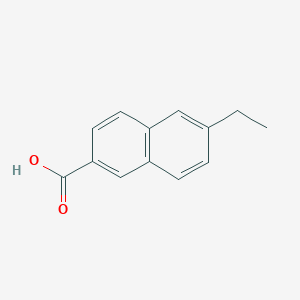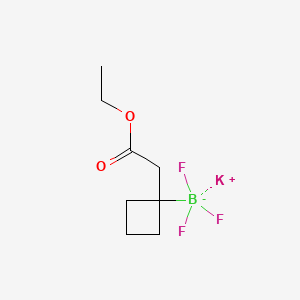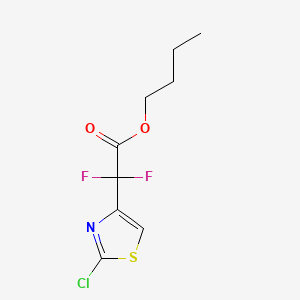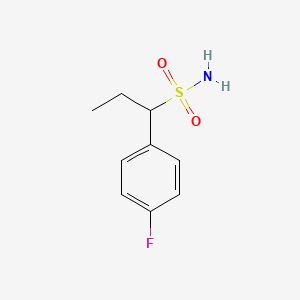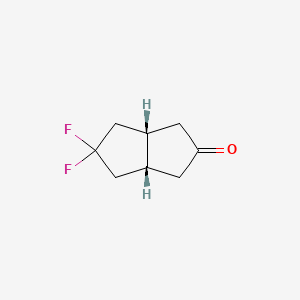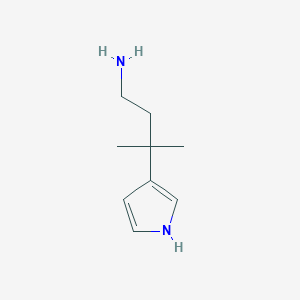
3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine is an organic compound that features a pyrrole ring substituted with a butan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine can be achieved through several methods. One common approach involves the condensation of 3-methyl-1H-pyrrole with butan-1-amine under specific reaction conditions. The Paal-Knorr synthesis is a notable method for preparing pyrrole derivatives, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride .
Industrial Production Methods
Industrial production of pyrrole derivatives often employs catalytic processes to ensure high yields and selectivity. For example, the use of manganese complexes in the absence of organic solvents has been shown to be effective for the synthesis of pyrroles . Additionally, the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines is another method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: N-substitution reactions are common, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides and sulfonyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various N-substituted pyrroles .
Scientific Research Applications
3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrole ring structure allows it to participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrrole: A simpler pyrrole derivative with similar chemical properties.
3-Methyl-1-butanol: Another compound with a similar carbon backbone but different functional groups.
Methyl 3-(1H-pyrrol-2-yl)propanoate: A related compound with a propanoate group instead of an amine.
Uniqueness
3-Methyl-3-(1h-pyrrol-3-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with a butan-1-amine group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
3-methyl-3-(1H-pyrrol-3-yl)butan-1-amine |
InChI |
InChI=1S/C9H16N2/c1-9(2,4-5-10)8-3-6-11-7-8/h3,6-7,11H,4-5,10H2,1-2H3 |
InChI Key |
UCUBTCCMPVBCEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN)C1=CNC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


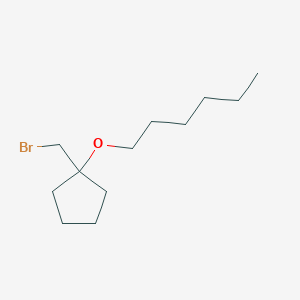
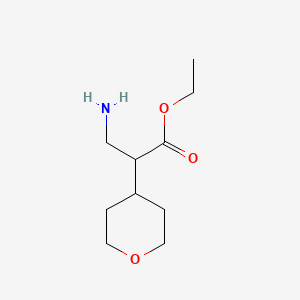
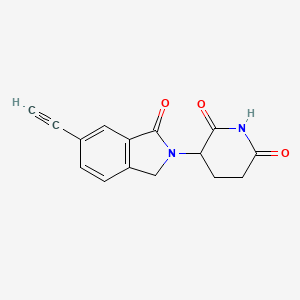
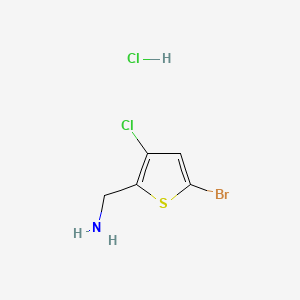
![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488159.png)
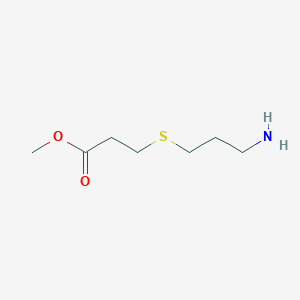
![3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol](/img/structure/B13488169.png)
![N-(2-aminoethyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-acetamide](/img/structure/B13488186.png)
